3-(sec-butyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Description
3-(sec-butyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H26N4O5 and its molecular weight is 450.495. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Compounds bearing the 1,2,4-oxadiazole moiety, similar in structure to the specified chemical, have demonstrated significant antitumor activity. For instance, novel bioactive 1,2,4-oxadiazole natural product analogs have shown potent antitumor effects against a variety of cell lines in vitro. The study highlighted the synthesis and characterization of these analogs, showcasing their potential in cancer treatment research (Maftei et al., 2013).
Green Chemistry and Catalysis
Research into quinazoline-2,4(1H,3H)-diones has explored environmentally friendly synthesis methods. For example, a study described the selenium-catalyzed carbonylation of o-nitrobenzamides to efficiently synthesize 1H-quinazoline-2,4-diones under mild conditions, offering a metal and phosgene-free route to these compounds, highlighting advancements in green chemistry and catalysis (Wu & Yu, 2010).
Herbicidal Activity
The synthesis and evaluation of triketone-containing quinazoline-2,4-dione derivatives have been explored for their potential as herbicides. This research indicated that these compounds could exhibit broad-spectrum weed control with excellent crop selectivity, suggesting their utility in agricultural applications (Wang et al., 2014).
Antimicrobial Activity
Some 1,2,4-oxadiazole and quinazoline derivatives have been synthesized and tested for their antimicrobial properties. Studies have found that certain derivatives exhibit significant antibacterial and antifungal activities, presenting a promising avenue for the development of new antimicrobial agents (Gupta et al., 2008).
CO2 Utilization and Ionic Liquids
Research has also focused on the synthesis of quinazoline-2,4(1H,3H)-diones from CO2, using ionic liquids as a dual solvent-catalyst under atmospheric pressure. This approach emphasizes the conversion of CO2 into valuable chemicals, contributing to carbon capture and utilization efforts (Lu et al., 2014).
Properties
IUPAC Name |
3-butan-2-yl-1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5/c1-5-15(3)28-23(29)17-9-7-8-10-18(17)27(24(28)30)14-21-25-22(26-33-21)16-11-12-19(32-6-2)20(13-16)31-4/h7-13,15H,5-6,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRNKDPWPGDUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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